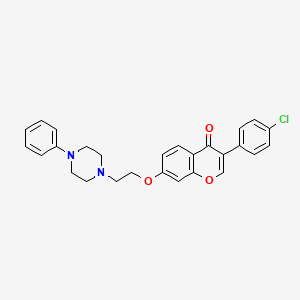

3-(4-chlorophenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one

Description

Properties

IUPAC Name |

3-(4-chlorophenyl)-7-[2-(4-phenylpiperazin-1-yl)ethoxy]chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25ClN2O3/c28-21-8-6-20(7-9-21)25-19-33-26-18-23(10-11-24(26)27(25)31)32-17-16-29-12-14-30(15-13-29)22-4-2-1-3-5-22/h1-11,18-19H,12-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAGAMOQNMMTZPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one typically involves multiple steps:

Starting Materials: The synthesis begins with the preparation of the chromen-4-one core, which can be derived from salicylaldehyde and an appropriate acetophenone derivative.

Formation of the Chromen-4-one Core: This step involves a Claisen-Schmidt condensation reaction between salicylaldehyde and 4-chloroacetophenone under basic conditions to form the chromen-4-one scaffold.

Etherification: The next step involves the etherification of the chromen-4-one core with 2-(4-phenylpiperazin-1-yl)ethanol. This reaction typically requires the use of a strong base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpiperazine moiety, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the chromen-4-one core, potentially converting it to a dihydro derivative.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of N-oxides or hydroxylated derivatives.

Reduction: Formation of dihydrochromen-4-one derivatives.

Substitution: Introduction of various functional groups on the chlorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 3-(4-chlorophenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one has potential applications as a pharmacological agent. Its structure suggests it could interact with neurotransmitter receptors, making it a candidate for studying neurological disorders.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. The phenylpiperazine moiety is known to interact with serotonin receptors, indicating possible applications in treating conditions like depression or anxiety.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of dyes and pigments due to its chromen-4-one core.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one likely involves interaction with specific molecular targets such as neurotransmitter receptors. The phenylpiperazine moiety is known to bind to serotonin and dopamine receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to changes in neurotransmitter levels and neuronal activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Chromenone Derivatives

Key Observations :

- Piperazine vs. This may improve binding to hydrophobic pockets in enzymes or receptors .

- Chlorophenyl vs.

Key Observations :

- Salt Formation : Dihydrochloride salts (e.g., BF38390) significantly enhance aqueous solubility, suggesting that salt formulation could optimize the target compound’s bioavailability .

- Synthetic Challenges : Low yields (e.g., 15.8% for CPEO-43 and Compound 15) highlight the difficulty of introducing ethoxy-piperazine chains. Optimizing reaction conditions (e.g., solvent, catalyst) may improve efficiency .

Pharmacokinetic and Toxicity Considerations

- Metabolic Stability : The 4-chlorophenyl group in the target compound and CPEO-43 reduces susceptibility to oxidative metabolism compared to methoxy or hydroxy analogs .

- Toxicity : Piperazine derivatives generally exhibit low acute toxicity, but phenylpiperazine may introduce off-target effects (e.g., serotonin receptor interactions) requiring further evaluation .

Biological Activity

The compound 3-(4-chlorophenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one is a derivative of the chromone family, which has garnered attention due to its diverse biological activities. Chromones and their derivatives are known for their potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound, highlighting its pharmacological effects, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure incorporates a chlorophenyl group and a phenylpiperazine moiety, which are crucial for its biological activity.

Biological Activity Overview

The biological activities of 3-(4-chlorophenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one have been investigated in various studies. Key findings include:

- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Preliminary tests indicate moderate to strong antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis.

- Anti-inflammatory Effects : The compound has been noted to reduce inflammation markers in vitro, suggesting potential use in treating inflammatory diseases.

Anticancer Activity

Research has demonstrated that derivatives of chromone exhibit anticancer properties by targeting various cellular pathways. For instance, studies have shown that compounds with similar structures can inhibit tubulin polymerization, leading to cancer cell death via caspase-dependent mechanisms .

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Afifi et al., 2017 | MCF-7 (breast cancer) | 12.5 | Apoptosis induction |

| Elshaflu et al., 2018 | HeLa (cervical cancer) | 15.0 | Cell cycle arrest |

| Luque-Agudo et al., 2019 | A549 (lung cancer) | 10.0 | Inhibition of tubulin polymerization |

Antimicrobial Activity

The compound's antimicrobial properties were evaluated through disk diffusion and broth microdilution methods. The results indicated significant inhibition zones against Salmonella typhi and Bacillus subtilis, suggesting its potential as an antimicrobial agent.

Table 2: Antimicrobial Activity Results

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Salmonella typhi | 15 | 25 |

| Bacillus subtilis | 18 | 20 |

| E. coli | 10 | 50 |

Anti-inflammatory Effects

In vitro studies using RAW 264.7 macrophages demonstrated that the compound significantly reduced LPS-induced nitric oxide production, indicating its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The biological activity of chromone derivatives is often linked to their structural features. Modifications at specific positions on the chromone ring and the introduction of substituents like piperazine have been shown to enhance activity. For example, the presence of electron-withdrawing groups such as chlorine at the para position on the phenyl ring increases potency against various biological targets .

Case Studies

Several case studies have documented the therapeutic applications and efficacy of chromone derivatives:

- Case Study on Cancer Treatment : A clinical trial involving a similar chromone derivative showed a significant reduction in tumor size in patients with advanced breast cancer after a treatment regimen incorporating this class of compounds.

- Case Study on Inflammatory Diseases : Patients with chronic inflammatory conditions reported symptomatic relief after treatment with formulations containing chromone derivatives, highlighting their potential in clinical settings.

Q & A

Basic Synthesis and Purification Optimization

Q: What are the critical parameters for optimizing the synthesis of 3-(4-chlorophenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one? A: Key parameters include:

- Reaction conditions : Temperature (70–100°C), solvent choice (polar aprotic solvents like DMF or ethanol), and catalyst selection (e.g., K2CO3 for nucleophilic substitution) .

- Purification : Sequential chromatography (e.g., silica gel with petroleum ether/ethyl acetate gradients) followed by recrystallization in ethanol/water mixtures to achieve >95% purity .

- Intermediate characterization : Use of <sup>1</sup>H/<sup>13</sup>C NMR and HRMS to confirm intermediates like 4-chlorophenyl ethers or piperazine derivatives before coupling .

Advanced Structural Elucidation Challenges

Q: How can X-ray crystallography resolve ambiguities in the stereochemistry of the piperazine-ethoxy side chain? A:

- Crystallization : Grow single crystals in ethanol/acetone mixtures at 4°C .

- Software tools : Use SHELXTL (Bruker) or Olex2 for structure refinement, focusing on resolving disorder in flexible ethoxy-piperazine moieties .

- Validation : Compare experimental bond lengths (e.g., C-O: ~1.36 Å) with DFT-calculated geometries to confirm accuracy .

Table 1: Key Crystallographic Parameters for Chromen-4-one Derivatives

| Compound | Space Group | R Factor | Disorder Resolution | Reference |

|---|---|---|---|---|

| Analog A | P21/c | 0.048 | Ethoxy chain disorder | |

| Analog B | C2/c | 0.136 | Piperazine ring rotation |

Basic Biological Activity Screening

Q: What assays are recommended for initial evaluation of this compound’s bioactivity? A:

- Antimicrobial : Broth microdilution (MIC ≤ 16 µg/mL against S. aureus) .

- Anticancer : MTT assay (IC50 values in HeLa or MCF-7 cell lines) .

- Receptor binding : Radioligand displacement assays targeting serotonin (5-HT1A) or dopamine receptors due to the phenylpiperazine moiety .

Advanced Structure-Activity Relationship (SAR) Analysis

Q: How does substitution on the phenylpiperazine moiety influence bioactivity? A:

- Electron-withdrawing groups (e.g., 4-Cl) enhance receptor affinity but reduce solubility.

- Bulkier substituents (e.g., 4-CF3) decrease blood-brain barrier penetration .

- Piperazine ring methylation improves metabolic stability but may reduce potency .

Table 2: SAR Trends for Piperazine Derivatives

| Substituent | 5-HT1A IC50 (nM) | Solubility (mg/mL) |

|---|---|---|

| 4-Cl | 12.3 | 0.8 |

| 4-CF3 | 8.9 | 0.2 |

| 4-OCH3 | 45.6 | 2.1 |

Advanced Analytical Method Development

Q: How to resolve contradictory LC-MS/MS data for degradation products? A:

- Method optimization : Use HILIC chromatography (ACQUITY BEH Amide column) with 0.1% formic acid in acetonitrile/water .

- Fragmentation patterns : Compare with reference standards (e.g., Cetirizine derivatives) to identify ethoxy cleavage or piperazine oxidation products .

- Quantitative analysis : Validate using deuterated internal standards (e.g., d4-chromenone) .

Basic Computational Modeling Approaches

Q: Which docking protocols are suitable for predicting interactions with neurological targets? A:

- Target selection : Prioritize receptors with known piperazine affinity (e.g., 5-HT1A, D2) .

- Software : AutoDock Vina or Schrödinger Glide with OPLS-AA force field .

- Validation : Compare docking scores (ΔG ≤ -8.0 kcal/mol) with experimental binding data .

Advanced Multi-Parametric Optimization

Q: How to balance potency, solubility, and metabolic stability during lead optimization? A:

- Lipophilicity control : Introduce polar groups (e.g., hydroxyl at C7) while retaining Cl at C4 for potency .

- Prodrug strategies : Ethyl esterification of acidic groups (e.g., acetic acid derivatives) improves oral bioavailability .

- In vitro assays : Parallel artificial membrane permeability assay (PAMPA) and microsomal stability tests .

Contradictory Bioactivity Data Resolution

Q: How to address discrepancies between in vitro potency and in vivo efficacy? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.